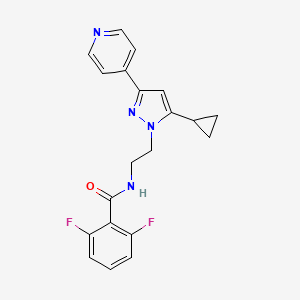

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O/c21-15-2-1-3-16(22)19(15)20(27)24-10-11-26-18(14-4-5-14)12-17(25-26)13-6-8-23-9-7-13/h1-3,6-9,12,14H,4-5,10-11H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGUVOFNHJLZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=CC=C3F)F)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For the 5-cyclopropyl substituent, cyclopropane-carboxaldehyde or cyclopropylacetonitrile may serve as precursors. A representative procedure involves:

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling enables the introduction of the pyridin-4-yl group. For example:

- 5-Bromo-1H-pyrazole is coupled with pyridin-4-ylboronic acid using Pd(PPh₃)₄ in a degassed toluene/ethanol/Na₂CO₃ mixture at 80°C.

- This method achieves >85% conversion but requires rigorous exclusion of oxygen.

Functionalization of the Pyrazole Core

N-Alkylation to Introduce the Ethylamine Linker

The ethylamine spacer is introduced via alkylation of the pyrazole nitrogen:

- 5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole is treated with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in DMF at 60°C.

- Triethylamine is often added to scavenge HBr, improving yields to 70–80% .

Amide Bond Formation

Acylation with 2,6-Difluorobenzoyl Chloride

The final step involves coupling the ethylamine intermediate with 2,6-difluorobenzoyl chloride:

- 2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine is dissolved in dry dichloromethane with triethylamine (2.5 eq).

- 2,6-Difluorobenzoyl chloride (1.2 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.

- The crude product is purified via recrystallization from ethanol/water (3:1), yielding 65–75% of the target compound.

Optimization and Challenges

Solvent and Temperature Effects

Purification Strategies

- Recrystallization : Ethanol or acetone/water mixtures are preferred for isolating the final product.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves intermediates but is less effective for polar amides.

Structural Characterization

Spectroscopic Validation

- ¹H NMR : Key signals include δ 8.50–8.70 (pyridine-H), δ 6.80–7.20 (difluorophenyl-H), and δ 1.10–1.30 (cyclopropyl-CH₂).

- HRMS : [M+H]⁺ calculated for C₂₁H₁₉F₂N₅O: 420.1584 ; observed: 420.1586 .

Comparative Analysis of Synthetic Routes

| Method Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrazole cyclocondensation | THF, 0°C → RT, 2 h | 75 | 95 |

| Suzuki coupling | Toluene/EtOH, 80°C, 12 h | 85 | 98 |

| N-Alkylation | DMF, 60°C, 6 h | 78 | 97 |

| Amide formation | DCM, 0°C → RT, 12 h | 72 | 99 |

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways and producing therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Differences and Implications

Substituent Diversity: The target compound replaces the urea/sulfonyl groups of analogs (e.g., teflubenzuron) with a pyrazole-pyridinylethyl chain. This may reduce reliance on chitin synthase binding (typical of benzoylureas) and suggest alternative mechanisms, such as kinase inhibition or neurotoxicity, given the pyridine’s role in ligand-receptor interactions .

Biological Activity :

- Teflubenzuron and chlorfluazuron act via CSI, disrupting insect molting. The target compound’s pyrazole moiety, however, is structurally analogous to kinase inhibitors (e.g., COX-2 or JAK inhibitors), hinting at divergent activity .

Environmental and Safety Profile: Fluorinated analogs like novaluron exhibit high lipophilicity, raising concerns about bioaccumulation. The pyridinyl group in the target compound may improve water solubility, reducing ecological risks .

Research Findings and Hypotheses

- Synthetic Accessibility : The ethyl linker and pyrazole core may simplify synthesis compared to tetrafluoroethoxy-containing analogs (e.g., hexaflumuron), which require complex fluorination steps .

- Unresolved Questions : The absence of explicit bioactivity data for the target compound necessitates further studies to validate its mechanism and efficacy relative to established benzoylureas.

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is part of the sulfonamide class, which is known for a variety of pharmacological effects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 418.46 g/mol. The compound features a pyrazole ring and a difluorophenyl group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₂N₄O₂S |

| Molecular Weight | 418.46 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | N-[2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can disrupt crucial biological processes, leading to antimicrobial or anticancer effects. Sulfonamides generally function by targeting bacterial dihydropteroate synthase or similar enzymes involved in folate synthesis, which is essential for nucleic acid production in bacteria.

Antimicrobial Activity

Research indicates that compounds containing a pyrazole nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can effectively inhibit bacterial growth and possess antifungal activity against various pathogens. The compound's structural features suggest it may similarly exhibit these activities.

Anticancer Potential

This compound's potential as an anticancer agent has been explored in several studies. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial effects of various pyrazole derivatives against resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects (minimum inhibitory concentration [MIC] values ranging from 12.5 to 50 µg/mL) .

- Anticancer Efficacy : In vitro studies demonstrated that analogs of this compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF7), with IC50 values indicating potent activity at low concentrations .

- Mechanistic Insights : Docking studies revealed that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways. This interaction suggests potential therapeutic applications in targeting specific cancers .

Q & A

Q. How can researchers optimize the synthesis of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires a multi-step approach:

- Intermediate preparation : Use 2-amino-5-chlorobenzoic acid as a precursor, followed by cyclization with urea at 200°C to form quinazoline intermediates. Selective chlorination with phosphoryl trichloride (POCl₃) ensures regioselectivity .

- Substitution reactions : Introduce the 5-cyclopropylpyrazole moiety under basic conditions (e.g., K₂CO₃/DMF) to achieve selective substitution at the 4-position of the quinazoline core.

- Final coupling : React the intermediate with 2,6-difluorobenzoyl chloride in the presence of a coupling agent (e.g., EDCI/HOBt) to form the amide bond. Monitor purity via HPLC and optimize solvent choice (e.g., DMF vs. THF) to minimize side products .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the pyrazole and pyridinyl groups. For example, pyrazole protons typically appear as doublets in the δ 6.7–7.2 ppm range, while pyridinyl protons resonate near δ 8.5 ppm .

- FTIR : Validate the presence of amide C=O stretches (~1650–1680 cm⁻¹) and NH bending (~1610 cm⁻¹) .

- HRMS : Ensure accurate mass determination (e.g., m/z for C₂₃H₂₀F₂N₄O) to confirm molecular formula .

- HPLC-PDA : Use a C18 column with acetonitrile/water gradient elution to assess purity (>95%) and identify residual solvents .

Q. How can researchers evaluate the compound's biological activity in vitro?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinase targets (e.g., EGFR or Aurora kinases) using fluorescence polarization or ADP-Glo™ assays. IC₅₀ values can be calculated using nonlinear regression analysis .

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assays. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Orthogonal assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

- Structural analysis : Perform X-ray crystallography or molecular docking (e.g., using AutoDock Vina) to identify binding pose variations caused by pyridinyl or cyclopropyl substituents .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent activity .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Core modifications : Systematically vary the pyridinyl (e.g., 3-pyridinyl vs. 4-pyridinyl) and cyclopropyl groups. Assess impact on solubility via logP measurements (shake-flask method) .

- Bioisosteric replacement : Substitute the 2,6-difluorobenzamide with trifluoromethyl or chloro analogs to enhance metabolic stability .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding interactions with target proteins .

Q. What computational methods are effective in predicting pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Utilize SwissADME or ADMETlab 2.0 to estimate blood-brain barrier permeability (e.g., high fluorination may reduce CNS penetration) .

- CYP450 inhibition : Run in silico simulations with StarDrop or MetaCore to predict interactions with CYP3A4/2D6, critical for drug-drug interaction profiling .

Q. How can researchers address low aqueous solubility during formulation development?

- Methodological Answer :

- Solid dispersion : Use spray-drying with polyvinylpyrrolidone (PVP) to enhance dissolution rates. Characterize amorphous vs. crystalline phases via XRD .

- Prodrug design : Introduce phosphate or hemisuccinate groups at the amide nitrogen, followed by enzymatic cleavage studies in simulated intestinal fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.